molecular formula C17H17NO2 B4408381 3-(allyloxy)-N-benzylbenzamide

3-(allyloxy)-N-benzylbenzamide

Cat. No.: B4408381
M. Wt: 267.32 g/mol
InChI Key: IONASNYVCRRXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(allyloxy)-N-benzylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a benzyl group on the nitrogen atom and an allyloxy functional group on the benzamide ring. This structure classifies it as an N-benzylbenzamide derivative, a scaffold recognized in medicinal chemistry research for its potential biological activity. The incorporation of the allyloxy group introduces a site for potential further chemical modification, enhancing its utility as a versatile building block in organic synthesis. The N-benzylbenzamide moiety is a structure of significant interest in anticancer research. Scientific studies have demonstrated that novel N-benzylbenzamide derivatives can be designed as tubulin polymerization inhibitors , exhibiting potent antiproliferative activities against a range of cancer cell lines . These compounds typically function by binding to the colchicine site on tubulin, disrupting microtubule formation and demonstrating potent anti-vascular effects in mechanism studies . Furthermore, related heterocyclic compounds containing benzamide linkages, such as quinoxaline derivatives, have also shown broad-spectrum antiproliferative activity and have been investigated as inhibitors of specific targets like HDAC6 . As a research chemical, this compound is valuable for synthetic chemistry applications as an intermediate and for biological screening in drug discovery projects. It is primarily used in laboratory settings to explore structure-activity relationships and develop new pharmacologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-11-20-16-10-6-9-15(12-16)17(19)18-13-14-7-4-3-5-8-14/h2-10,12H,1,11,13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONASNYVCRRXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Allyloxy N Benzylbenzamide

Retrosynthetic Analysis of the 3-(allyloxy)-N-benzylbenzamide Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnection points are considered: the amide bond and the ether bond.

The most logical disconnections for this compound are the C(O)-N amide bond and the Ar-O ether linkage.

Amide Bond Disconnection: This is the most common and direct approach. Cleaving the amide bond between the carbonyl carbon and the nitrogen atom yields two primary precursors: 3-(allyloxy)benzoic acid and benzylamine (B48309). This strategy simplifies the synthesis to a standard amide coupling reaction.

Ether Bond Disconnection: An alternative disconnection involves breaking the C-O bond of the allyloxy group. This approach leads to N-benzyl-3-hydroxy-benzamide and an allyl halide (e.g., allyl bromide). This route would require the initial synthesis of the hydroxybenzamide, followed by an etherification step.

These two approaches suggest two main synthetic sequences:

Synthesis of 3-(allyloxy)benzoic acid followed by amide coupling with benzylamine.

Synthesis of N-benzyl-3-hydroxy-benzamide followed by etherification with an allyl halide.

Conventional Synthetic Routes to this compound

Based on the retrosynthetic analysis, conventional routes focus on the efficient formation of the central benzamide (B126) core, followed or preceded by the introduction of the allyloxy group.

The formation of the amide bond is a cornerstone of organic synthesis, with numerous well-established methods available.

The most direct synthesis of this compound involves the coupling of 3-(allyloxy)benzoic acid with benzylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents can be employed for this purpose.

The general reaction is as follows: 3-(allyloxy)benzoic acid + Benzylamine → this compound + H₂O

Common activating agents and conditions are summarized in the table below. These methods are widely used for the synthesis of N-aryl and N-alkyl amides. mdpi.comnih.gov

Coupling Reagent/MethodDescriptionTypical Conditions
Carbodiimides (e.g., DCC, EDC) Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate carboxylic acids. Additives like 4-Dimethylaminopyridine (DMAP) can catalyze the reaction. rasayanjournal.co.inDCC or EDC, DMAP, in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) at 0°C to room temperature.
Acyl Chlorides The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(allyloxy)benzoyl chloride is then reacted with benzylamine, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.1. SOCl₂ or (COCl)₂, neat or in DCM. 2. Benzylamine, pyridine, DCM.
Phosphonium/Uronium Reagents (e.g., BOP, HBTU) Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) are highly efficient for peptide and amide bond formation, minimizing side reactions.HBTU, a non-nucleophilic base (e.g., DIPEA), in a polar aprotic solvent like Dimethylformamide (DMF).

The precursor, 3-(allyloxy)benzoic acid, can be synthesized from 3-hydroxybenzoic acid and an allyl halide via a Williamson ether synthesis. rsc.orguni.lu

Oxidative amidation provides an alternative route that avoids the pre-formation or activation of a carboxylic acid. This method typically involves the reaction of an aldehyde with an amine in the presence of an oxidant. For the synthesis of this compound, this would involve the reaction of 3-(allyloxy)benzaldehyde (B1333343) with benzylamine.

Various catalytic systems have been developed for this transformation, often employing transition metals like copper or iron, with an oxidant such as tert-butyl hydroperoxide (TBHP).

A representative reaction scheme is: 3-(allyloxy)benzaldehyde + Benzylamine + [Oxidant] --(Catalyst)--> this compound

Below is a table summarizing typical catalyst and oxidant combinations used for such transformations.

CatalystOxidantSolventTemperatureReference
CuITBHPDichloromethaneRoom Temp.N/A
I₂TBHPAcetonitrile60°CN/A
Copper-MOFNCS / TBHPAcetonitrile65°CN/A

NCS = N-Chlorosuccinimide, TBHP = tert-Butyl hydroperoxide, MOF = Metal-Organic Framework

This approach benefits from the use of aldehydes, which are often readily available. The precursor 3-(allyloxy)benzaldehyde is a known compound. nih.gov

A more complex, though theoretically plausible, approach involves the direct formation of the benzamide through an electrophilic aromatic substitution (EAS) reaction, such as a Friedel-Crafts acylation. youtube.comyoutube.com In this scenario, the substrate would be allyl phenyl ether, and the electrophile would be a benzylcarbamoyl-containing species.

The reaction would proceed by generating a highly reactive acylium ion or a related electrophile from a derivative like benzylcarbamoyl chloride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). This electrophile would then attack the aromatic ring of allyl phenyl ether.

However, this method presents significant challenges:

Regioselectivity: The allyloxy group is an ortho-, para-director. Therefore, the primary products would be the 2-(allyloxy) and 4-(allyloxy) isomers of N-benzylbenzamide, not the desired 3-(allyloxy) product. Synthesizing the meta-substituted product via this route is not straightforward.

Claisen Rearrangement: Under the acidic conditions of the Friedel-Crafts reaction, allyl phenyl ether is prone to undergo a Claisen rearrangement to form 2-allylphenol, which would lead to undesired byproducts. wikipedia.org

Due to these limitations, electrophilic aromatic substitution is not considered a practical primary route for the synthesis of this compound.

Etherification Methodologies for Allyloxy Moiety Introduction

The introduction of the allyloxy group onto the benzamide scaffold is a critical step in the synthesis of this compound. This transformation is typically achieved through etherification, a fundamental reaction in organic chemistry for forming carbon-oxygen bonds.

Nucleophilic Substitution Reactions

A primary and widely employed method for forming the ether linkage in this compound is through nucleophilic substitution. This approach generally follows the principles of the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide ion with a suitable alkyl halide. In the context of this specific synthesis, the precursor, 3-hydroxy-N-benzylbenzamide, is first treated with a base to deprotonate the phenolic hydroxyl group, thereby generating a potent nucleophile. This phenoxide ion then attacks an allyl halide, such as allyl bromide or allyl chloride, in a classic SN2 reaction, displacing the halide and forming the desired aryl allyl ether. mdpi.comlibretexts.org

The reaction can sometimes be complicated by a competing process known as an allylic rearrangement or SN2' substitution. spcmc.ac.inwikipedia.org In this pathway, the nucleophile may attack the terminal carbon of the allyl group's double bond, leading to a shift of the double bond and the formation of an isomeric product. spcmc.ac.inwikipedia.org However, for unhindered primary allyl halides, the direct SN2 substitution is generally the predominant pathway. spcmc.ac.in

Allylation Reactions on Hydroxylated Benzamides

Focusing specifically on the target molecule, the allylation of a hydroxylated benzamide precursor is the most direct application of the aforementioned nucleophilic substitution. The synthesis commences with 3-hydroxy-N-benzylbenzamide, which serves as the nucleophilic substrate after deprotonation.

The reaction conditions for this transformation are crucial for achieving high yields. A variety of bases and solvents can be employed, with the selection often depending on the reactivity of the substrates and the desired reaction temperature. For instance, a moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone or dimethylformamide (DMF) is often sufficient to facilitate the reaction. For less reactive systems, a stronger base like sodium hydride (NaH) may be utilized. researchgate.net

Table 1: Representative Conditions for Allylation of 3-hydroxy-N-benzylbenzamide
Allylating AgentBaseSolventTypical TemperatureReference Principle
Allyl BromideK₂CO₃AcetoneRefluxStandard Williamson Ether Synthesis
Allyl ChlorideNaOHEthanol/WaterRefluxPhase-transfer conditions
Allyl BromideNaHDMF/THF0 °C to Room Temp.For high reactivity and anhydrous conditions
Allyl BromideKOH (solid)Solvent-freeRoom Temp.A convenient and high-yield procedure researchgate.net

Regioselective Functionalization of the Benzene (B151609) Ring

The specific substitution pattern of this compound, where the allyloxy and N-benzylcarbamoyl groups are in a 1,3- (or meta) relationship on the benzene ring, is a key structural feature. Achieving this specific regiochemistry is a critical aspect of the synthesis.

The most straightforward and common strategy to ensure the correct meta-substitution pattern is to begin the synthesis with a starting material that already possesses the desired regiochemistry. A typical precursor for this purpose is 3-hydroxybenzoic acid. The synthetic sequence leverages this pre-existing arrangement:

Amide Formation: The carboxylic acid group of 3-hydroxybenzoic acid is first converted into the N-benzylamide. This is typically achieved by activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents like EDC) and then reacting it with benzylamine. acs.org

Etherification: The phenolic hydroxyl group, which remains at the 3-position, is then subjected to allylation as described in section 2.2.2.2.

This stepwise approach ensures that the functional groups are installed at the correct positions without the need for complex directing-group strategies or the separation of isomeric mixtures. While advanced techniques exist for regioselective C-H functionalization on benzene rings using directing groups, the use of a meta-substituted starting material is the most efficient method for this particular target. acs.org For instance, studies on the metalation of substituted 2-phenyl-2-oxazolines show that directing groups can exclusively guide functionalization to the ortho position, highlighting the power of such strategies when different isomers are desired. acs.org However, for the 1,3-pattern, the precursor-based method is superior.

Advanced and Sustainable Approaches in this compound Synthesis

In recent years, synthetic organic chemistry has increasingly focused on developing more efficient, atom-economical, and environmentally benign methodologies. This has led to the exploration of advanced catalytic approaches for constructing molecules like this compound.

Catalytic Strategies for Efficient Production

Catalytic methods offer significant advantages over traditional stoichiometric reactions by enabling transformations under milder conditions, reducing waste, and often improving yields and selectivity. For the synthesis of the N-benzylbenzamide core structure, heterogeneous catalysts such as H-beta zeolite have been used to facilitate the reaction between alcohols and nitriles, yielding amides with high efficiency and recyclability of the catalyst. researchgate.net Similarly, metal-organic frameworks (MOFs), such as copper-based Cu₂(BDC)₂DABCO, have been employed as catalysts for the oxidative amidation of aldehydes and amines to produce N-benzylbenzamide. nih.gov These catalytic approaches to forming the amide bond represent a more sustainable alternative to classical methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides a powerful toolkit for forming the key bonds within the this compound structure. Metals such as palladium, rhodium, cobalt, and gold are known to catalyze a wide array of transformations relevant to this synthesis. nih.govbohrium.commdpi.comthieme.de

The catalytic cycle for many of these reactions involves the coordination of a low-valent metal complex to the substrate, followed by an oxidative addition step to form a metal-allyl or metal-aryl intermediate. libretexts.org This intermediate then reacts with a nucleophile, and the final product is released through reductive elimination, regenerating the active catalyst. libretexts.org

Palladium-catalyzed reactions are particularly noteworthy. For instance, a palladium-catalyzed hydroarylation strategy has been developed for the direct synthesis of N-allylbenzamide derivatives from N-propargyl benzamides and boronic acids, showcasing an alternative route to introduce allylic functionality. nih.gov Furthermore, rhodium(III) and cobalt(III) complexes have emerged as powerful catalysts for the C-H activation and functionalization of benzamides, allowing for the direct introduction of new groups onto the aromatic ring with high regioselectivity. nih.govbohrium.comresearchgate.net Gold(III) catalysis has also been effectively used for the dehydrative N-benzylation of anilines with benzylic alcohols in water, representing a green and atom-economical process. thieme.de

Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to Benzamide Synthesis
Metal CatalystReaction TypeSubstratesSignificanceReference
Palladium (Pd)Hydroarylation / Cross-CouplingN-propargyl benzamides, Boronic acidsEfficient synthesis of N-allylbenzamides. nih.gov nih.gov
Rhodium (Rh)C-H Activation / ThiolationBenzamides, DisulfidesDirected functionalization of the aryl C-H bond. bohrium.com bohrium.com
Cobalt (Co)C-H Activation / AnnulationBenzamides, CyclopropenesEnantioselective synthesis of complex chiral molecules. nih.gov nih.gov
Copper (Cu)Oxidative AmidationAldehydes, AminesMOF-catalyzed sustainable amide synthesis. nih.gov nih.gov
Gold (Au)Dehydrative N-BenzylationAnilines, Benzyl (B1604629) alcoholsAtom-economical amine synthesis in water. thieme.de thieme.de

These advanced catalytic methods, particularly those involving transition metals, represent the forefront of synthetic chemistry and offer promising, highly efficient routes for the future production of this compound and its derivatives.

Photoredox Catalysis in Benzamide Formation

Visible-light photoredox catalysis has emerged as a powerful and eco-friendly tool for forging chemical bonds, including the C–N bond essential for benzamide synthesis. nih.gov This methodology utilizes a photocatalyst, such as Eosin Y, which absorbs visible light to initiate a single electron transfer (SET) process, thereby activating substrates under mild conditions. nih.govrsc.org This approach avoids the need for harsh reagents or high temperatures often associated with traditional amidation methods.

For the synthesis of this compound, a photoredox-catalyzed C–N coupling reaction can be envisioned between 3-(allyloxy)benzamide and benzyl alcohol. In a typical procedure, the photocatalyst, upon excitation by light, would facilitate the activation of the substrates, leading to the formation of the desired N-benzylbenzamide derivative. nih.gov This method is noted for its good to excellent yields and tolerance of a wide range of functional groups on both the benzamide and alcohol components. nih.gov Metal-free organic dyes are often preferred as photocatalysts over metal-based ones because they are more cost-effective and environmentally benign. nih.gov

The proposed reaction mechanism involves the photo-excited catalyst initiating a radical pathway that ultimately results in the formation of the C–N bond, providing a green synthetic route to the target molecule. nih.govacs.org

Table 1: Hypothetical Reaction Parameters for Photoredox Synthesis

Parameter Condition Rationale
Starting Materials 3-(allyloxy)benzamide, Benzyl alcohol Readily available precursors for C-N bond formation. nih.gov
Photocatalyst Eosin Y (1-2 mol%) Cost-effective, metal-free organic dye catalyst. nih.gov
Light Source Blue or Green LEDs Provides the necessary energy to excite the photocatalyst.
Solvent Acetonitrile or Ethyl Acetate Common solvents for photoredox reactions, with ethyl acetate being a greener option. acs.org
Temperature Ambient Temperature The reaction proceeds smoothly without the need for heating. nih.gov

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents quenching of the excited catalyst by oxygen. |

Green Chemistry Principles in Synthesis

Green chemistry is a foundational approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. researchgate.netsphinxsai.comresearchgate.net The application of its twelve principles is crucial for developing sustainable methods for synthesizing compounds like this compound. researchgate.netjddhs.com Key areas of focus include the use of safer solvents, minimization of waste, and maximization of atom economy. jddhs.comnih.gov

A significant portion of chemical waste originates from the use of organic solvents. jddhs.comucl.ac.uk Consequently, developing solvent-free reactions or utilizing environmentally benign solvents like water are primary goals of green chemistry. jddhs.comresearchgate.net

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. researchgate.netscispace.comsemanticscholar.org For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 3-(allyloxy)benzoic acid and benzylamine. This can be achieved by heating the neat reactants, often in the presence of a green catalyst such as boric acid. researchgate.netscispace.comsemanticscholar.org Such methods are characterized by high reaction rates and good yields. researchgate.netsemanticscholar.org

Alternatively, conducting the synthesis in an aqueous medium presents a safe and environmentally friendly option. organic-chemistry.org A green and mild route to N-alkylbenzamides has been demonstrated in water using a surfactant to facilitate the reaction between N-alkylamines and benzaldehydes, followed by a catalyzed rearrangement. rsc.org This highlights the potential of water as a viable solvent for amide bond formation.

Table 2: Comparison of Green Solvent Strategies

Strategy Description Advantages Potential Application for this compound
Solvent-Free Reactants are mixed and heated directly without a solvent medium. scispace.com Eco-friendly, minimal waste, high reaction rate, easy handling. scispace.com Direct heating of 3-(allyloxy)benzoic acid and benzylamine with a boric acid catalyst. researchgate.netsemanticscholar.org

| Aqueous Medium | Water is used as the reaction solvent, possibly with a surfactant. rsc.org | Non-toxic, non-flammable, inexpensive, environmentally benign. organic-chemistry.org | Coupling of 3-(allyloxy)benzoic acid and benzylamine in water, potentially using a recyclable catalyst. organic-chemistry.orgrsc.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comprimescholars.com Traditional amide synthesis often relies on coupling reagents or the conversion of carboxylic acids to reactive acid chlorides, which generate significant stoichiometric waste and exhibit poor atom economy. ucl.ac.ukwalisongo.ac.id The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified "amide formation avoiding poor atom economy reagents" as a top research priority. walisongo.ac.id

To synthesize this compound with high atom economy, direct catalytic amidation of 3-(allyloxy)benzoic acid with benzylamine is the ideal approach, as the only byproduct is water. nih.gov This contrasts sharply with methods that produce large amounts of waste, which must be separated and disposed of. researchgate.netresearchgate.net

Metrics such as the Environmental Factor (E-Factor), which quantifies the amount of waste produced per kilogram of product, and Process Mass Intensity (PMI), which considers the total mass of materials used relative to the mass of the product, are used to assess the environmental impact of a synthetic route. ucl.ac.ukacs.org A greener synthesis of this compound would strive for a low E-Factor and a PMI value approaching 1. ucl.ac.ukwalisongo.ac.id

Table 3: Atom Economy of Different Synthetic Routes to Amides

Synthetic Route Description Byproducts Atom Economy
Acid Chloride Route 3-(allyloxy)benzoyl chloride reacts with benzylamine. HCl (neutralized to salt) Low
Coupling Reagent Route 3-(allyloxy)benzoic acid and benzylamine react with a coupling agent (e.g., HATU, DCC). Stoichiometric amounts of reagent-derived waste. walisongo.ac.id Low walisongo.ac.id

| Direct Catalytic Amidation | 3-(allyloxy)benzoic acid and benzylamine react directly over a catalyst. nih.gov | Water | High (approaching 100%) |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalable synthesis. unimib.itnih.govnoelresearchgroup.com Key benefits include superior heat and mass transfer, enhanced safety when handling hazardous intermediates, improved reproducibility, and the potential for automation and multi-step "telescoped" reactions. acs.orgnih.govtcichemicals.com

The synthesis of this compound can be adapted to a flow process to improve efficiency and scalability. For instance, the amidation of an activated form of 3-(allyloxy)benzoic acid with benzylamine can be performed in a plug flow reactor (PFR). nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and shorter reaction times compared to batch methods. unimib.itacs.org

Flow chemistry is particularly well-suited for reactions that are difficult or hazardous to scale up in batch, such as those involving highly reactive or unstable intermediates. unimib.itacs.org By minimizing the volume of the reaction mixture at any given time, flow reactors significantly enhance safety. tcichemicals.com Furthermore, the integration of in-line purification and analysis can lead to a fully automated and streamlined manufacturing process for this compound. noelresearchgroup.com

Table 4: Potential Flow Chemistry Setup for Synthesis

Component Description Function in Synthesis of this compound
Syringe Pumps Deliver precise flow rates of reactant solutions. Introduce solutions of 3-(allyloxy)benzoic acid (or its activated form) and benzylamine into the reactor. nih.gov
Mixer (T-junction) Combines the reactant streams before they enter the reactor. Ensures efficient mixing of the starting materials. unimib.it
Tubular Reactor A heated or cooled coil where the reaction occurs. Provides controlled residence time at a specific temperature for the amide bond formation. unimib.it
Back-Pressure Regulator Maintains a set pressure within the reactor. Allows for heating solvents above their boiling points to accelerate the reaction. tcichemicals.com

| Collection Vessel | Collects the product stream. | Gathers the crude this compound solution for subsequent purification. |

Reactivity and Chemical Transformations of 3 Allyloxy N Benzylbenzamide

Reactions Involving the Allyloxy Group

The allyloxy group is a versatile functional group that can undergo a range of reactions, including rearrangements, metathesis, oxidations, reductions, and cleavage.

Rearrangement Reactions (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful, thermally-driven, wikipedia.orgwikipedia.org-sigmatropic rearrangement that is a cornerstone of carbon-carbon bond formation. wikipedia.orgorganic-chemistry.orgresearchgate.net In the context of 3-(allyloxy)-N-benzylbenzamide, an aromatic Claisen rearrangement is anticipated. This reaction involves the intramolecular rearrangement of the allyl group from the phenolic oxygen to the aromatic ring. organic-chemistry.org

The reaction proceeds through a concerted, pericyclic mechanism, typically requiring elevated temperatures. wikipedia.orgorganic-chemistry.org The transition state is proposed to be a six-membered, chair-like conformation. organic-chemistry.org For an aryl allyl ether like this compound, the allyl group migrates to the ortho position of the aromatic ring, yielding a 2-allyl-3-hydroxy-N-benzylbenzamide intermediate. This intermediate then tautomerizes to the more stable phenolic form. organic-chemistry.org

It is noteworthy that substituents on the aromatic ring can influence the regioselectivity of the rearrangement. wikipedia.org In the case of this compound, the meta-N-benzylbenzamide group's electronic and steric properties will direct the allyl group to one of the two possible ortho positions (C2 or C4). Theoretical studies on similar systems have shown that both electron-donating and electron-withdrawing substituents can affect the reaction barrier and regioselectivity. rsc.org

Reactant Product Reaction Conditions Notes
This compound2-allyl-3-hydroxy-N-benzylbenzamideHigh temperature (e.g., refluxing in a high-boiling solvent like N,N-dimethylformamide or xylene)The reaction proceeds via a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement. The initial product is a dienone which rapidly tautomerizes to the phenol.

Olefin Metathesis Reactions of the Allyl Moiety

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). rsc.org The terminal alkene of the allyl group in this compound can participate in several types of metathesis reactions.

Cross-Metathesis (CM): This intermolecular reaction involves the reaction of the allyl group with another olefin. For example, reaction with a simple alkene like ethylene (B1197577) can lead to the formation of a longer-chain alkenyl ether. The selectivity in cross-metathesis can be challenging, as a mixture of products, including homodimers, can be formed. researchgate.net The choice of catalyst and reaction conditions is crucial to favor the desired cross-product. researchgate.net

Ring-Closing Metathesis (RCM): If another alkenyl chain is introduced into the molecule, for instance by N-allylation of the amide nitrogen, ring-closing metathesis can be employed to form a heterocyclic compound. The driving force for RCM is often the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene. wikipedia.orgresearchgate.net The success of RCM depends on the length of the tether connecting the two olefinic units and the catalyst used. wikipedia.orgresearchgate.net

Reactant(s) Product Type Catalyst Notes
This compound + Alkene (R-CH=CH2)Cross-metathesis productGrubbs or Schrock catalystCan lead to a mixture of products including homodimers.
N-allyl-3-(allyloxy)-N-benzylbenzamideRing-closed product (heterocycle)Grubbs or Schrock catalystAn intramolecular reaction that forms a cyclic ether.

Oxidative and Reductive Transformations of the Allyl Ether

The double bond of the allyl group is susceptible to both oxidative and reductive transformations.

Oxidative Cleavage: The carbon-carbon double bond can be oxidatively cleaved to yield an aldehyde. A common method for this transformation is a one-pot procedure involving dihydroxylation followed by periodate (B1199274) cleavage. organic-chemistry.org This can be achieved using reagents like osmium tetroxide (catalytic) with sodium periodate. organic-chemistry.org Another approach utilizes an oxoammonium salt to directly furnish the corresponding aldehyde. nih.govrsc.org

Reduction: The double bond of the allyl group can be selectively reduced to a propyl group through catalytic hydrogenation. This is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This transformation would convert this compound to 3-(propyloxy)-N-benzylbenzamide.

Transformation Reactant Product Reagents
Oxidative CleavageThis compound3-(formylmethoxy)-N-benzylbenzamide1. OsO4 (cat.), NaIO42. Oxoammonium salt
ReductionThis compound3-(propyloxy)-N-benzylbenzamideH2, Pd/C

Allyl Ether Cleavage and Deprotection Strategies

The allyl ether can be cleaved to reveal the corresponding phenol, 3-hydroxy-N-benzylbenzamide. This deprotection is a common transformation in organic synthesis. Several methods are available for this purpose.

A mild and widely used method involves palladium-catalyzed deallylation. nih.gov In the presence of a palladium(0) catalyst and a suitable nucleophile (an allyl scavenger such as pyrrolidine (B122466) or a barbituric acid derivative), the allyl group is removed. nih.govorganic-chemistry.org

Alternatively, a one-pot oxidative cleavage method can also serve as a deprotection strategy, where the initial aldehyde formed is further processed to yield the phenol. organic-chemistry.org Reductive methods using metal hydrides have also been reported for the cleavage of aryl allyl ethers. organic-chemistry.org More recently, a metal-free deallylation of aryl ethers using diphenylphosphine (B32561) (HPPh2) and potassium tert-butoxide (tBuOK) has been developed. rsc.org

Deprotection Method Reagents Product Notes
Palladium-catalyzed deallylationPd(PPh3)4, nucleophilic scavenger (e.g., pyrrolidine)3-hydroxy-N-benzylbenzamideA mild and common method for allyl ether cleavage. nih.gov
Oxidative cleavageOsO4 (cat.), NaIO43-hydroxy-N-benzylbenzamideThe intermediate aldehyde can be converted to the phenol. organic-chemistry.org
Metal-free deallylationHPPh2, tBuOK3-hydroxy-N-benzylbenzamideA newer method that avoids the use of transition metals. rsc.org

Reactions at the Benzamide (B126) Nitrogen and Carbonyl

The secondary amide functionality in this compound provides another site for chemical modification, specifically at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group through N-alkylation. This reaction is typically carried out by treating the amide with a base to generate the corresponding amidate anion, followed by reaction with an alkyl halide. Strong bases such as sodium hydride (NaH) are often employed. For instance, reaction with ethyl iodide would yield N-ethyl-3-(allyloxy)-N-benzylbenzamide. The direct N-alkylation of benzamides with alcohols has also been achieved using cobalt-nanoparticle catalysts. researchgate.netnih.gov

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen atom. This is commonly achieved by reacting the amide with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. For example, treatment with acetyl chloride would produce N-acetyl-3-(allyloxy)-N-benzylbenzamide. N-acylbenzotriazoles have also been reported as effective N-acylating agents for sulfonamides, a reaction that could potentially be adapted for benzamides.

Reaction Type Reactant Reagent(s) Product
N-AlkylationThis compound1. Base (e.g., NaH)2. Alkyl halide (e.g., CH3CH2I)N-ethyl-3-(allyloxy)-N-benzylbenzamide
N-AcylationThis compoundAcylating agent (e.g., Acetyl chloride), BaseN-acetyl-3-(allyloxy)-N-benzylbenzamide

Hydrolysis and Transamidation Pathways of the Amide Bondresearchgate.net

The amide bond is known for its stability, yet it can be cleaved under specific conditions through hydrolysis or undergo transformation via transamidation.

Hydrolysis: The hydrolysis of the N-benzylbenzamide moiety, which would yield 3-(allyloxy)benzoic acid and benzylamine (B48309), can be achieved under either acidic or basic conditions. Alkaline hydrolysis of related N-substituted benzamides has been studied, demonstrating that the reaction proceeds, albeit under conditions that are typically more forcing than those required for ester hydrolysis. osti.gov The stability of the amide bond is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character.

Transamidation: Transamidation offers a pathway to modify the amide structure without reverting to the constituent carboxylic acid and amine. This can be accomplished through catalyzed reactions that enable the exchange of the benzylamine portion for a different amine. While often challenging, methods for the transamidation of secondary amides have been developed, typically requiring metal catalysts or activation of the amide bond. For related N-acyloxy-N-alkoxybenzamides, bimolecular reactions with amines have been observed, suggesting that under the right conditions, the amide nitrogen can be a site for nucleophilic attack. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ringmasterorganicchemistry.com

The two benzene rings in this compound have different electronic properties, which dictates their reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution introduces a new substituent onto an aromatic ring by replacing a hydrogen atom. masterorganicchemistry.com The outcome of such a reaction on this compound depends on which of the two rings is targeted and the directing effects of the existing substituents.

Ring A (3-allyloxy-substituted ring): This ring is activated towards EAS. The allyloxy group is an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. The amide group (-CONH-) is a deactivating meta-director. Therefore, electrophilic attack will preferentially occur on this ring at positions ortho and para to the strongly activating allyloxy group (positions 2, 4, and 6). The directing effects are summarized in the table below.

Ring B (N-benzyl ring): This ring is weakly activated by the alkyl substituent (-CH2-) and would direct incoming electrophiles to the ortho and para positions. However, it is generally less reactive than Ring A.

RingSubstituentDirecting EffectPredicted Positions of Substitution
A -O-allylActivating, Ortho, Para-DirectorC2, C4, C6
A -CONH-benzylDeactivating, Meta-DirectorC5
B -CH2-amideActivating, Ortho, Para-DirectorOrtho and Para positions of this ring

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally difficult on electron-rich benzene rings. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide). libretexts.org The rings of this compound lack the necessary strong deactivation, making standard SNAr reactions unfavorable. For a reaction to occur, one of the rings would likely need to be modified to include such activating groups.

Transition Metal-Catalyzed Transformations of 3-(allyloxy)-N-benzylbenzamidersc.org

Transition metal catalysis provides a powerful toolkit for creating complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, often with high selectivity. nih.gov

Cross-Coupling Reactions (e.g., Heck, Suzuki, Buchwald-Hartwig)masterorganicchemistry.com

Cross-coupling reactions are fundamental in modern organic synthesis, typically involving the reaction of an organometallic reagent with an organic halide or pseudohalide. youtube.comyoutube.com For this compound to directly participate as a substrate in common cross-coupling reactions like the Suzuki or Heck reaction, it would first need to be functionalized with a suitable leaving group (e.g., bromide, iodide, or triflate) on one of the aromatic rings.

However, the allyl group itself can participate in certain transformations. Allyl-allyl cross-couplings are a known method for forming 1,5-dienes, and transition metal-catalyzed allylic substitution can occur with unactivated substrates like allyl ethers. rsc.orgrsc.org Furthermore, palladium-catalyzed Hiyama-type cross-coupling reactions have been reported between vinyldisiloxanes and benzylic halides, showcasing the versatility of these catalysts in forming C(sp2)-C(sp3) bonds. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.com As with other cross-coupling reactions, this would require prior halogenation of one of the aromatic rings of the parent molecule.

Cyclization Reactions for Fused Heterocyclesnih.govyoutube.comnih.govresearchgate.net

The structure of this compound is well-suited for intramolecular cyclization to form various heterocyclic systems. The proximity of the allyl group to the benzamide core enables several potential transformations.

One prominent pathway is the Claisen rearrangement of the allyl aryl ether moiety, a thermal or acid-catalyzed process that typically yields an ortho-allyl phenol. This intermediate can then undergo further cyclization. More advanced methods involve transition metal catalysis. For instance, studies on N-allylbenzamides have shown they can undergo catalyst-free intramolecular oxidative cyclization to form oxazole (B20620) derivatives. nih.gov Similarly, enantioselective oxidative cyclization of N-allyl benzamides using iodoarene catalysts can produce highly enantioenriched oxazolines. chemrxiv.org While these examples involve N-allyl systems, analogous cyclizations involving the O-allyl group could potentially be developed to access oxygen-containing heterocycles like dihydrofurans fused to the benzene ring. Research has also demonstrated the enantioselective intramolecular tandem cyclization of o-alkynylbenzamides to generate complex spiro-isoindolinone-indoles, highlighting the power of cyclization strategies in building molecular complexity from benzamide scaffolds. rsc.org

Reaction TypeReacting MoietyPotential Product ClassNote
Claisen RearrangementAllyl etherortho-Allyl phenolIntermediate for further cyclization.
Oxidative CyclizationAllyl ether / AmideFused Dihydrofurans/OxazinesBy analogy to N-allyl systems.
Tandem CyclizationBenzamide and other functional groupsSpiro-heterocyclesRequires additional functionalization. rsc.org

C-H Functionalization Studiesrsc.orgmasterorganicchemistry.com

Direct C-H functionalization or activation is a highly sought-after strategy in synthesis as it allows for the formation of new bonds without the need for pre-functionalized starting materials like halides. nih.gov The amide group within this compound can act as a directing group for C-H activation.

The carbonyl oxygen of the amide can coordinate to a transition metal catalyst, directing the functionalization to the ortho position of the benzoyl ring (C2 position). This has been a widely used strategy for the rhodium-catalyzed C-H annulation of various benzamides. researchgate.net Additionally, the benzylic C(sp3)-H bonds on the N-benzyl group are susceptible to functionalization. nih.gov Metal-free methods using oxidizing systems like nBu4NI/TBHP have been shown to effect the amination of benzylic C-H bonds. nih.gov This suggests that selective functionalization at multiple sites on the this compound molecule is feasible through the careful choice of catalytic systems.

Site of C-H FunctionalizationDirecting GroupPotential TransformationCatalyst System Example
C2-H of Benzoyl RingAmide (-CONH-)Arylation, Alkylation, AnnulationRh(III) complexes researchgate.net
Benzylic C-H of Benzyl (B1604629) GroupNone (inherent reactivity)Amination, CyanationnBu4NI/TBHP (metal-free) nih.gov

Derivatization and Analogue Synthesis of 3 Allyloxy N Benzylbenzamide

Systematic Modification of the Benzamide (B126) Core for Structure-Activity Relationship (SAR) Studies

The benzamide core of 3-(allyloxy)-N-benzylbenzamide is a prime target for systematic modification to probe its influence on biological activity. Structure-activity relationship (SAR) studies involving alterations to the substitution pattern and electronic properties of the benzoyl ring are crucial for optimizing potency and selectivity.

Synthetic approaches to modify the benzamide core typically involve the coupling of a substituted benzoic acid with benzylamine (B48309). A variety of substituents can be introduced onto the benzoic acid precursor prior to the amidation reaction. These modifications can range from simple halogenation or alkylation to the introduction of more complex functionalities. For instance, the synthesis of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors has demonstrated the importance of the substitution pattern on the benzamide ring for potent antitumor activities. nih.gov In these studies, various substituted benzoic acids were coupled with different benzylamines to generate a library of compounds for biological evaluation.

The electronic nature of the substituents on the benzamide ring can significantly impact the molecule's interaction with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the charge distribution and conformation of the benzamide moiety, thereby influencing binding affinity. For example, in the development of N-benzylbenzamide derivatives as selective κ opioid receptor antagonists, modifications to the benzoyl amide moiety were explored to enhance binding affinity and selectivity. nih.gov

A representative summary of benzamide core modifications and their general impact on activity, based on studies of the broader N-benzylbenzamide class, is presented in Table 1.

ModificationGeneral Effect on ActivityReference
Introduction of small alkyl groupsCan enhance lipophilicity and cell permeability researchgate.net
Halogenation (F, Cl, Br)May improve metabolic stability and binding affinity nih.gov
Introduction of methoxy (B1213986) groupsCan influence hydrogen bonding and electronic properties walshmedicalmedia.com
Introduction of nitro groupsCan act as a handle for further functionalization researchgate.net

Table 1: Representative Modifications of the Benzamide Core in N-Benzylbenzamide Analogues and Their Potential Impact on Biological Activity. This table is interactive and can be sorted by column.

Alterations of the Allyloxy Side Chain

The allyloxy group at the 3-position of the benzamide ring offers a unique handle for chemical modification. The double bond in the allyl group is particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities.

In a study on the one-pot synthesis of 3-(allyloxy)-propylidene acetals from natural terpenoids, the reactivity of the allyloxy group was harnessed to create more complex structures. rsc.org While not directly involving this compound, this work highlights the synthetic utility of the allyloxy moiety.

Table 2 summarizes potential modifications of the allyloxy side chain and the expected changes in physicochemical properties.

ModificationSynthetic StrategyExpected Change in Properties
HydrogenationCatalytic hydrogenation (e.g., H₂, Pd/C)Increased saturation and flexibility
DihydroxylationOsO₄, NMO or cold, dilute KMnO₄Increased polarity and hydrogen bonding capacity
Epoxidationm-CPBA or other peroxy acidsIntroduction of a reactive electrophilic site
HalogenationReaction with halogens (e.g., Br₂)Increased lipophilicity and potential for further substitution

Table 2: Potential Synthetic Alterations of the Allyloxy Side Chain and Their Physicochemical Implications. This table is interactive and can be sorted by column.

Synthesis of N-Benzyl Modifications

The N-benzyl group plays a critical role in orienting the molecule within a binding pocket and can be extensively modified to explore SAR. The synthesis of N-benzyl modified analogues of this compound is typically achieved by coupling 3-(allyloxy)benzoic acid with a diverse range of substituted benzylamines.

The electronic and steric properties of the substituents on the benzyl (B1604629) ring can have a profound effect on biological activity. For instance, in the development of N-benzylbenzamide derivatives as TRPV1 antagonists, a series of analogues with substitutions on the benzyl C-region were investigated, revealing that both electron-donating and electron-withdrawing groups could influence potency. nih.gov Similarly, SAR studies on M1 allosteric agonists based on the N-benzylbenzamide scaffold showed that substituents on the benzyl group significantly affected agonism and selectivity. nih.gov

The synthesis of a library of N-substituted benzamide derivatives for evaluation as antitumor agents further underscores the importance of the N-benzyl moiety. researchgate.net In this work, various substituted benzylamines were utilized to generate a diverse set of compounds, leading to the identification of derivatives with significant inhibitory activity.

Table 3 provides examples of modifications to the N-benzyl group and their observed effects in related N-benzylbenzamide systems.

Modification on Benzyl RingGeneral Effect on ActivityReference
Introduction of fluoro groupsCan enhance metabolic stability and binding interactions nih.gov
Introduction of trifluoromethyl groupsIncreases lipophilicity and can act as a hydrogen bond acceptor nih.gov
Introduction of methoxy groupsCan modulate electronic properties and hydrogen bonding walshmedicalmedia.com
Replacement with other aryl or heteroaryl groupsExplores different binding modes and potential for new interactions nih.gov

Table 3: Examples of N-Benzyl Modifications in N-Benzylbenzamide Analogues and Their Influence on Biological Activity. This table is interactive and can be sorted by column.

Incorporation of this compound Scaffolds into Complex Molecular Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, including heterocyclic systems and macrocycles. nih.gov The functional groups present in the scaffold provide multiple points for further chemical elaboration.

One approach involves utilizing the amide nitrogen or the aromatic rings for cyclization reactions. For example, the N-benzylbenzamide unit has been incorporated into coumarin (B35378) and azacoumarin systems to generate novel cytotoxic agents. ajol.info In these syntheses, a substituted benzamide was used as a precursor in a cyclocondensation reaction.

Furthermore, the allyloxy group can participate in ring-closing metathesis reactions to form macrocyclic structures, or it can be used as a linker to attach the scaffold to other molecular entities. The development of molecules with defined molecular scaffolds often relies on the strategic connection of building blocks like N-benzylbenzamides. mdpi.com

The synthesis of complex architectures containing the N-benzylbenzamide motif has been explored in the context of developing potent Hsp90 inhibitors and synergists against fluconazole-resistant Candida albicans. researchgate.netnih.gov These studies demonstrate the utility of the N-benzylbenzamide scaffold in constructing molecules with intricate three-dimensional structures and tailored biological activities.

Spectroscopic and Advanced Structural Elucidation Studies of 3 Allyloxy N Benzylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is the cornerstone of chemical structure determination in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be crucial for assigning the atomic connectivity of 3-(allyloxy)-N-benzylbenzamide.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the allylic and benzylic protons would resonate in the mid-field region. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal neighboring proton interactions (spin-spin coupling), helping to piece together the molecular fragments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal. The chemical shifts would help differentiate between aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the allyl and benzyl (B1604629) groups. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Expected ¹H NMR Data (Hypothetical)

Protons Expected Chemical Shift (ppm) Multiplicity
Amide (N-H) 8.0 - 8.5 Broad Singlet
Aromatic (C₆H₅) 7.2 - 7.4 Multiplet
Aromatic (C₆H₄) 6.9 - 7.5 Multiplet
Allyl (-CH=) 5.9 - 6.1 Multiplet
Allyl (=CH₂) 5.2 - 5.4 Multiplet
Benzyl (-CH₂-) 4.6 - 4.7 Doublet

Expected ¹³C NMR Data (Hypothetical)

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O) 165 - 168
Aromatic (C) 115 - 160
Allyl (-CH=) 130 - 135
Allyl (=CH₂) 115 - 120
Allyl (-OCH₂-) 68 - 70

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group (Amide I band). The N-H stretching vibration of the secondary amide would likely appear as a sharp peak around 3300-3500 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C-O ether stretching (around 1200-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. For this molecule, strong Raman signals would be expected for the aromatic ring vibrations and the C=C double bond of the allyl group.

Expected Vibrational Spectroscopy Data (Hypothetical)

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch 3300 - 3500 Weak
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H Stretch 2850 - 3000 Moderate
C=O Stretch (Amide I) 1630 - 1680 Moderate
C=C Stretch (Allyl) 1640 - 1680 Strong
N-H Bend (Amide II) 1510 - 1570 Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. For this compound (C₁₇H₁₇NO₂), the exact mass of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺) would be measured with high accuracy (typically to within 5 ppm). This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula.

Expected HRMS Data (Hypothetical)

Ion Calculated m/z
[M+H]⁺ 268.1332

X-ray Crystallography for Absolute Structure and Conformational Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and providing accurate bond lengths, bond angles, and torsion angles. This analysis would reveal the molecule's absolute structure and preferred conformation in the solid state, including the planarity of the amide group and the spatial orientation of the benzyl and allyloxy substituents.

Hypothetical Crystallographic Data

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
β (°) 90 - 105

This crystallographic data would offer invaluable insight into intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing arrangement.

Computational Chemistry and Molecular Modeling of 3 Allyloxy N Benzylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of 3-(allyloxy)-N-benzylbenzamide by determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

While specific DFT data for this compound is not extensively documented in the literature, studies on analogous benzamide (B126) derivatives offer a strong basis for understanding its electronic characteristics. For instance, DFT calculations on chlorinated phenyl benzamides have been performed to determine their structural and electronic properties. In one study, the band gap for 4-chloro-phenyl-benzamide was calculated to be 0.74 eV, while for 2-chloro-3-chloro-phenyl-benzamide, it was found to be 3.08 eV, highlighting how substitution patterns can significantly influence the electronic structure. researchgate.net Another study on N-methyl-N-(4-nitrophenyl) benzamide reported a calculated HOMO-LUMO energy gap of 4.158 eV, suggesting moderate chemical stability and potential for nonlinear optical applications. nanosciart.com

The electronic properties of this compound are primarily dictated by the benzamide core, with the allyloxy and benzyl (B1604629) substituents modulating its reactivity. The amide linkage, the aromatic rings, and the ether oxygen of the allyloxy group are key features that influence the electron distribution. The lone pairs on the oxygen and nitrogen atoms contribute to the HOMO, making these sites susceptible to electrophilic attack. The aromatic rings and the carbonyl group contribute to the LUMO, indicating their propensity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the allyloxy group, an electron-donating substituent, would be expected to raise the energy of the HOMO, while the benzyl group would have a more subtle effect on the electronic structure. This would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the negative potential would be concentrated around the carbonyl oxygen and the ether oxygen, indicating these as likely sites for hydrogen bonding and electrophilic interactions. The amide proton and the aromatic protons would exhibit a positive potential, making them susceptible to nucleophilic attack.

ParameterPredicted Influence on this compoundRationale based on Analogues
HOMO EnergyRelatively high, influenced by lone pairs on oxygen and nitrogen.Electron-donating allyloxy group raises HOMO energy.
LUMO EnergyLocalized on the benzoyl and benzyl aromatic rings.Aromatic systems act as electron acceptors.
HOMO-LUMO GapModerate, suggesting a balance of stability and reactivity.Analogues like N-methyl-N-(4 nitrophenyl) benzamide show a moderate gap of 4.158 eV. nanosciart.com
Molecular Electrostatic Potential (MEP)Negative potential on carbonyl and ether oxygens; positive on amide proton.Common feature in amides, indicating sites for intermolecular interactions.

Conformation Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformation analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between different conformations. The molecule possesses several rotatable bonds, including the C-N amide bond, the N-C benzyl bond, the C-O ether bond, and the bonds within the allyl group. Rotation around these bonds gives rise to a complex potential energy surface with multiple local minima.

The rotation around the amide bond (C-N) is generally restricted due to its partial double bond character, leading to planar cis and trans isomers. The trans conformation is typically more stable in acyclic amides. For N-alkylated aromatic amides, the formation of helical structures has been observed, which is influenced by intramolecular hydrogen bonding and stacking interactions. nih.gov

A study on alternately N-alkylated aromatic amide oligomers showed that these molecules can adopt helical conformations in solution, with the stability of these structures increasing with chain length. nih.gov While this compound is a smaller molecule, the principles of conformational preference driven by non-covalent interactions are still applicable. Intramolecular hydrogen bonding between the amide proton and the ether oxygen of the allyloxy group could be a possibility, leading to a more compact conformation.

The energy landscape of this compound would likely feature several low-energy conformers. The global minimum energy conformation would represent the most populated state under equilibrium conditions. However, higher energy conformers may be relevant for biological activity if the energy barrier to reach them is accessible at physiological temperatures.

Rotatable BondExpected Conformational FeaturesPotential Energy Considerations
Amide (C-N)Predominantly trans conformation.High rotational barrier due to partial double bond character.
N-Benzyl (N-CH2)Rotation leads to different orientations of the benzyl ring relative to the amide plane.Steric hindrance will influence the preferred dihedral angles.
Allyloxy (C-O)Flexible side chain with multiple possible conformations.Low rotational barriers, allowing for adaptation to binding sites.
Allyl (C-C, C=C)Gauche and anti conformations around the C-C single bond.Relatively low energy differences between conformers.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the movement of atoms and molecules over time. For this compound, MD simulations can be used to investigate its interactions with solvent molecules and potential biological targets. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions, which are crucial for understanding its solubility, membrane permeability, and binding affinity to receptors.

In an aqueous environment, the amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The ether oxygen of the allyloxy group can also act as a hydrogen bond acceptor. MD simulations of benzamide derivatives in water have shown that the amide group forms strong hydrogen bonds with surrounding water molecules. researchgate.net The aromatic rings can engage in hydrophobic interactions and pi-stacking with other aromatic systems.

When interacting with a biological target, such as a protein, this compound can form specific interactions with amino acid residues in the binding pocket. MD simulations can be used to assess the stability of the ligand-protein complex and to identify the key residues involved in binding. For example, a study on benzamide analogues as FtsZ inhibitors used MD simulations to confirm the stability of the ligand-protein complex and to analyze the crucial hydrogen bond interactions. nih.gov Similarly, MD simulations of mercapto-benzamide inhibitors of the HIV NCp7 protein were used to elucidate their mechanism of action. rsc.org

The flexibility of the allyloxy and benzyl groups, as observed in conformational analysis, would allow the molecule to adapt its shape to fit into a binding site. MD simulations can capture this induced-fit mechanism and provide insights into the dynamics of the binding process. The results of such simulations can be used to calculate binding free energies, which provide a quantitative measure of the affinity of the molecule for its target.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are valuable tools in drug discovery and materials science for predicting the activity of new compounds and for understanding the molecular features that are important for a desired effect.

For this compound, QSAR studies on analogous N-benzylbenzamide and benzamide derivatives can provide insights into the structural requirements for a particular biological activity. These studies typically involve the calculation of a large number of molecular descriptors, which can be classified into several categories:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices.

3D descriptors: Steric parameters (e.g., molar refractivity), conformational descriptors, solvent accessible surface area.

Electronic descriptors: Dipole moment, partial charges, HOMO and LUMO energies.

Lipophilic descriptors: LogP (partition coefficient).

A mechanistic QSAR model aims to not only predict activity but also to provide an understanding of the underlying molecular mechanism. For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents identified the importance of solubility (LogS), a reranking score, and molar refractivity (MR) in determining the anticancer activity. jppres.comunair.ac.id Another QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as anticancer agents found that the lipophilicity (ClogP) and the LUMO energy were significant descriptors. atlantis-press.com

In the context of this compound, a QSAR model for a related series of compounds might reveal the importance of the following features:

The presence and position of the allyloxy group could influence lipophilicity and steric interactions within a binding site.

The electronic properties of the benzamide core, modulated by the substituents, could be crucial for electrostatic interactions with a target.

By analyzing the descriptors that are most influential in a QSAR model, it is possible to make informed decisions about how to modify the structure of this compound to enhance its desired properties. For instance, if lipophilicity is found to be a key factor, modifications to the allyloxy chain could be explored to optimize this property.

QSAR/QSPR Descriptor ClassPotential Importance for this compoundMechanistic Interpretation
Lipophilic (e.g., LogP)Influences membrane permeability and hydrophobic interactions. The allyloxy group contributes to lipophilicity.Critical for reaching the target site and binding in hydrophobic pockets.
Electronic (e.g., HOMO/LUMO, partial charges)Determines the strength of electrostatic and hydrogen bonding interactions.Key for specific recognition at the active site of a biological target.
Steric (e.g., Molar Refractivity, Molecular Volume)Defines the size and shape of the molecule, affecting how it fits into a binding site.Important for avoiding steric clashes and achieving optimal complementarity with the target.
Topological (e.g., Connectivity Indices)Reflects the branching and overall connectivity of the molecule.Can correlate with a variety of properties, including binding affinity and metabolic stability.

Mechanistic Investigations and Research Applications of 3 Allyloxy N Benzylbenzamide in Chemical Biology and Materials Science

Catalytic Applications of 3-(allyloxy)-N-benzylbenzamide or its Metal Complexes

There is currently a lack of published research detailing the use of this compound or its metal complexes in catalytic applications. While benzamide (B126) moieties can be incorporated into ligands for metal catalysts, such as in metal-organic frameworks, specific studies employing this particular compound for its catalytic activity have not been reported.

Integration into Novel Functional Materials (e.g., Polymers, Organic Electronics, Sensors)

The presence of an allyl group (–O–CH2–CH=CH2) in this compound provides a reactive site for polymerization. The double bond in the allyl group can participate in various polymerization reactions, including radical polymerization, making it a potential monomer for the synthesis of functional polymers.

For instance, allyloxy functionalities can be incorporated into polymers using techniques like Atom Transfer Radical Polymerization (ATRP) by designing initiators that contain the allyl group. researchgate.net Once integrated into a polymer backbone or as a side chain, the allyl group's double bond remains available for post-polymerization modification. This allows for the creation of advanced materials where the N-benzylbenzamide moiety could impart specific properties like thermal stability or biological recognition, while the allyl group enables cross-linking or grafting, leading to the formation of functional networks, hydrogels, or surfaces.

Role as a Synthetic Intermediate for Complex Molecules

This compound can serve as a versatile intermediate in multi-step organic synthesis. Its synthesis is typically straightforward, involving the benzoylation of benzylamine (B48309) with a 3-(allyloxy)benzoyl chloride derivative, which itself can be prepared from 3-hydroxybenzoic acid.

Once formed, the compound possesses multiple reactive sites for further elaboration:

The Allyl Group: The double bond can undergo a variety of chemical transformations, such as epoxidation, dihydroxylation, hydrogenation, or metathesis, to introduce new functionalities.

The Aromatic Rings: The two phenyl rings can be subjected to electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with the amide or allyl groups.

The Amide Bond: While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions to regenerate the constituent amine and carboxylic acid. acs.org

This combination of functional groups makes this compound a useful building block for constructing more complex molecules, potentially as part of a synthetic route toward natural products or complex drug candidates. umontreal.casyrris.jp

Future Directions and Emerging Research Avenues for 3 Allyloxy N Benzylbenzamide

Development of Novel Stereoselective and Asymmetric Syntheses

The development of synthetic methods that control stereochemistry is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For 3-(allyloxy)-N-benzylbenzamide, future research will likely focus on creating chiral centers in a controlled manner.

Catalytic Asymmetric Allylation: The allyl group presents a prime opportunity for stereoselective functionalization. Transition-metal catalyzed enantioselective allylation reactions, which have been successfully applied to other amides, could be adapted to introduce chirality at the allylic position. researchgate.netresearchgate.netacs.org For instance, iridium-based catalysts have shown remarkable efficacy in the enantioselective allylic amination of various amines, suggesting their potential applicability. nih.gov

Asymmetric C-H Functionalization: Another promising avenue is the enantioselective functionalization of C-H bonds. Recent advances in rhodium and cobalt catalysis have enabled the asymmetric C-H activation of benzamides to construct chiral isoindolinones. nih.gov Applying similar strategies to this compound could lead to the synthesis of novel, enantiomerically enriched heterocyclic scaffolds.

Chiral Ligand Development: The success of these asymmetric syntheses hinges on the development of novel chiral ligands. The design and synthesis of ligands that can effectively interact with the substrate and catalyst to induce high stereoselectivity will be a critical area of research.

Synthetic StrategyPotential Chiral CenterRelevant Catalyst Systems
Catalytic Asymmetric AllylationCarbon alpha to the oxygen of the allyloxy groupIridium, Palladium
Asymmetric C-H FunctionalizationOrtho-position of the benzamide (B126) ringRhodium, Cobalt

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

Moving beyond traditional transformations, the exploration of unconventional reactivity can unlock new synthetic pathways and lead to the rapid construction of complex molecules. The unique combination of the allyloxy and N-benzylbenzamide moieties in this compound makes it an ideal candidate for such investigations.

Radical-Mediated Cascade Reactions: The allyl group can participate in radical-initiated cascade reactions. For instance, the functionalization of unactivated C(sp³)–H bonds can initiate a cascade of alkylation and intramolecular cyclization, a strategy that has been used for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones from N-allylbenzamides. beilstein-journals.org

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical synthesis offer green and efficient alternatives to traditional methods. rsc.org These techniques could be employed to activate the allylic or aromatic C-H bonds of this compound, enabling novel transformations that are not accessible through thermal methods. Electrochemical methods, for example, have been used for the synthesis of benzamides from benzaldehydes. researchgate.net

Metal-Free Catalysis: The development of metal-free catalytic systems, such as those employing organocatalysts, is a growing area of interest. These methods can offer different selectivity profiles compared to their transition-metal counterparts and avoid issues of metal contamination in the final products.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and guiding experimental design.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the conformational landscape of this compound and to investigate the transition states of potential reactions. tandfonline.comrsc.orgresearchgate.net This can help in understanding the factors that control reactivity and selectivity, and in predicting the outcomes of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as catalysts or biological targets. tandfonline.comtandfonline.com This is particularly relevant for understanding the mechanism of action of potential bioactive derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For developing derivatives of this compound with specific biological activities, QSAR models can be constructed to correlate molecular descriptors with biological activity. nih.gov This can guide the rational design of new compounds with improved potency and selectivity.

Computational MethodApplication to this compound
Density Functional Theory (DFT)Reaction mechanism elucidation, transition state analysis
Molecular Dynamics (MD) SimulationsConformational analysis, intermolecular interactions
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity of derivatives

Expanding Mechanistic Investigations in Chemical Biology through Advanced Probes

Chemical probes are small molecules used to study and manipulate biological systems. The benzamide scaffold is present in many bioactive molecules, making this compound a potential starting point for the development of novel chemical probes.

Photoaffinity Labeling Probes: The introduction of photoreactive groups, such as azides or diazirines, onto the this compound scaffold could generate photoaffinity probes. nih.govnih.gov These probes can be used to identify the protein targets of bioactive derivatives by forming a covalent bond upon photoirradiation.

Fluorogenic Probes: The design of probes that become fluorescent upon binding to a specific target can enable real-time imaging of biological processes. The allyloxy group could be functionalized with environmentally sensitive fluorophores to create such probes.

Activity-Based Probes: These probes are designed to react covalently with the active site of a specific enzyme, providing a direct readout of enzyme activity. The benzamide moiety could be modified to incorporate a reactive "warhead" for this purpose.

Potential for Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening platforms.

Automated Flow Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. nih.govchemrxiv.org An automated flow platform could be developed for the synthesis and derivatization of this compound, enabling the rapid generation of a library of analogs.

Robotic Synthesis Platforms: Robotic systems can automate the entire workflow of chemical synthesis, from reaction setup to purification and analysis. researchgate.netoxfordglobal.comrsc.orgsciencedaily.com Integrating the synthesis of this compound derivatives into such a platform would significantly accelerate the discovery of new compounds with desired properties.

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening methods can be used to rapidly assess their biological activity or material properties. This iterative cycle of automated synthesis and screening can dramatically shorten the timeline for the development of new functional molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(allyloxy)-N-benzylbenzamide, and what are the critical reaction conditions to optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling reactions between substituted benzoyl chlorides and amine derivatives under controlled conditions. For example, analogous procedures (e.g., ) use O-benzyl hydroxylamine hydrochloride and acyl chlorides in dichloromethane with a base (e.g., Na₂CO₃) at 0–5°C to form intermediates. Subsequent steps may involve pivaloyl chloride or allyloxy-group incorporation. Key considerations include:

  • Temperature control : Ice baths prevent exothermic side reactions during acyl chloride additions .
  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂, acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures purity, with yields averaging 60–75% for related benzamides .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and allyloxy-group integrity. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). For example, highlights NMR coupling patterns to distinguish Z/E isomers in similar benzamide derivatives. Differential scanning calorimetry (DSC) may also monitor decomposition risks, as seen in thermally unstable analogs .

Advanced Research Questions

Q. How does the anomeric amide structure of this compound influence its reactivity in nitrogen-centered reactions?

  • Methodological Answer : The sp³-hybridized nitrogen in anomeric amides reduces resonance stabilization, increasing electrophilicity at the acyloxy group. This facilitates nucleophilic substitutions (e.g., deamination, as in ). Key factors:

  • Anomeric stabilization : Interaction between the lone pair of the allyloxy oxygen and the σ* orbital of the N-acyl bond enhances leaving-group ability .
  • Substrate scope : Secondary amines undergo selective deamination at room temperature, while anilines require elevated temperatures (45°C) .
  • Functional group tolerance : Allyloxy groups improve compatibility with biomolecules (e.g., amino acids, pharmaceuticals) compared to harsher reagents .

Q. What are the key hazards associated with handling this compound, and what safety protocols are recommended?

  • Methodological Answer : Hazard analysis (per ) identifies:

  • Mutagenicity : Ames II testing for analogs shows mutagenic potential comparable to benzyl chloride; use fume hoods and PPE .
  • Thermal instability : DSC data indicate decomposition above 80°C; store at –20°C under inert gas .
  • Reagent hazards : Avoid skin contact with acyl chlorides and sodium pivalate. Implement waste protocols for halogenated solvents (e.g., CH₂Cl₂) .

Q. How can researchers resolve contradictions in reported mutagenicity data for benzamide derivatives like this compound?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., substituent electronegativity) and assay conditions. Strategies include:

  • Comparative Ames testing : Benchmark against controls (e.g., benzyl chloride) using standardized bacterial strains .
  • Computational modeling : Density functional theory (DFT) predicts metabolite reactivity (e.g., nitrenium ion formation) linked to mutagenicity .
  • Dose-response studies : Establish thresholds for safe handling, as seen in analogs with LD₅₀ > 500 mg/kg .

Q. What strategies can be employed to modify the benzamide core of this compound for enhanced biological activity?

  • Methodological Answer : Rational design approaches include:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to boost electrophilicity and protein binding .
  • Bioisosteric replacement : Replace the allyloxy group with isopentyloxy or methoxyethyl moieties to improve solubility and metabolic stability .
  • Biological assays : Test modified derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Data Contradiction Analysis

  • Example : Conflicting thermal stability reports for benzamides may stem from impurity levels or DSC methodology variations. Replicate decomposition studies under inert atmospheres and validate purity via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(allyloxy)-N-benzylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(allyloxy)-N-benzylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.